PotassiumSilicofluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium fluorosilicate, also known as Potassium hexafluorosilicate (IV), is a chemical compound with the formula K2[SiF6] . It is a white, odorless crystalline powder that is denser than water . When doped with Potassium hexafluoromanganate (IV) (K2[MnF6]), it forms a narrow band red producing phosphor, often abbreviated as PSF or KSF, which is of economic interest due to its applicability in LED lighting and displays .

Synthesis Analysis

The synthesis of silicon (II) fluorides, which includes compounds like Potassium fluorosilicate, has been a subject of research since the 1970s . The successful isolation of cyclic alkyl amino carbene (cAAC) stabilized silicon difluoride has completed the classic progression of SiF2, from a transient intermediate to spectroscopically detected molecule to a stable compound .Molecular Structure Analysis

Potassium fluorosilicate has a cubic crystal structure with a space group Fm3m . The Si-F bond length is 0.1683 nm . At high temperatures and pressures, beta and gamma phases exist .Physical And Chemical Properties Analysis

Potassium fluorosilicate has a molar mass of 220.28 g/mol . It has a density of 2.27 g/cm^3 , and it is slightly soluble in water . The compound has a cubic crystal structure .Safety and Hazards

Potassium fluorosilicate is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . It is recommended to avoid any skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Eigenschaften

CAS-Nummer |

18671-90-2 |

|---|---|

Molekularformel |

C9H10ClN3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

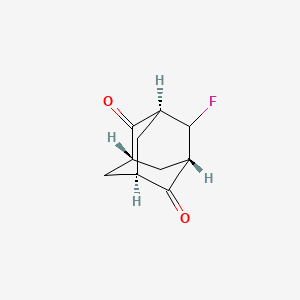

![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)